Myricitrin

Catalog No.
S536506
CAS No.
17912-87-7
M.F
C21H20O12
M. Wt
464.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myricitrin

CAS Number

17912-87-7

Product Name

Myricitrin

IUPAC Name

5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-(3,4,5-trihydroxyphenyl)chromen-4-one

Molecular Formula

C21H20O12

Molecular Weight

464.4 g/mol

InChI

InChI=1S/C21H20O12/c1-6-14(26)17(29)18(30)21(31-6)33-20-16(28)13-9(23)4-8(22)5-12(13)32-19(20)7-2-10(24)15(27)11(25)3-7/h2-6,14,17-18,21-27,29-30H,1H3/t6-,14-,17+,18+,21-/m0/s1

InChI Key

DCYOADKBABEMIQ-OWMUPTOHSA-N

SMILES

Array

solubility

Practically insoluble to insoluble
Slightly Soluble (in ethanol)

Synonyms

3,3',4',5,5',7-hexahydroxyflavone 3-rhamnoside, myricitrin

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)O)O

The exact mass of the compound Myricetrin is 464.0955 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as practically insoluble to insolubleslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19803. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of pentahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Myricitrin (CAS 17912-87-7), the 3-O-α-L-rhamnoside of the flavonol myricetin, is a high-value polyphenolic compound widely utilized as an analytical reference standard, a potent antioxidant, and a precursor in semi-synthetic formulation chemistry [1]. Structurally characterized by its pyrogallol (3',4',5'-trihydroxy) B-ring and the C-3 glycosylation, it exhibits exceptional free radical scavenging and metal-chelating properties [2]. From a procurement perspective, Myricitrin is highly sought after for nutraceutical development, cosmetic active ingredient sourcing, and pharmacological research targeting oxidative stress and protein kinase C (PKC) inhibition, offering improved processability compared to its aglycone baseline [1].

Substituting Myricitrin with its aglycone (Myricetin) or analogous rhamnosides (such as Quercitrin) routinely fails in industrial and research applications due to distinct physicochemical and pharmacokinetic limitations. Myricetin suffers from notoriously poor aqueous solubility (approximately 16.6 µg/mL) and undergoes rapid degradation in simulated gastrointestinal or neutral-to-alkaline environments, making it highly challenging to formulate without complex solubilizers[REFS-1, REFS-2]. The rhamnose moiety at the C-3 position in Myricitrin drastically improves water solubility and gastrointestinal stability, enabling direct use in aqueous formulations [2]. Furthermore, substituting with Quercitrin—which lacks the 5'-hydroxyl group on the B-ring—results in a measurable reduction in hydrogen-donating antioxidant capacity, directly compromising efficacy in oxidative-stress-dependent applications [3].

Enhanced Gastrointestinal Stability and Aqueous Processability via C-3 Glycosylation

Myricetin is notoriously difficult to process into oral or aqueous formulations due to its low aqueous solubility (~16.6 µg/mL) and rapid degradation in simulated intestinal fluids [2]. Glycosylation at the C-3 position to form Myricitrin significantly enhances both solubility and stability. In vitro gastrointestinal stability assays demonstrate that the resistance to degradation in simulated physiological fluids strictly follows the order Myricitrin > Dihydromyricetin > Myricetin, with Myricitrin exhibiting the highest stability profile [1].

Evidence DimensionGastrointestinal stability and degradation resistance
Target Compound DataMyricitrin (Highest stability; pseudo-first-order degradation resisted)
Comparator Or BaselineMyricetin (Rapid degradation; low aqueous solubility ~16.6 µg/mL)
Quantified DifferenceStability rank: Myricitrin > Dihydromyricetin > Myricetin
ConditionsSimulated gastric (pH 1.2) and intestinal (pH 6.8) fluids

Buyers formulating oral supplements or aqueous solutions must select Myricitrin over Myricetin to ensure shelf-life, bioavailability, and processability without requiring complex solubility enhancers.

Greater Hydrogen-Donating Antioxidant Capacity Driven by the B-Ring Pyrogallol Group

The presence of the 3',4',5'-trihydroxyl (pyrogallol) group on the B-ring of Myricitrin provides greater hydrogen-donating ability compared to the catechol group of Quercitrin. In a standardized DPPH radical scavenging assay evaluating polyphenolic compounds, Myricitrin exhibited an IC50 of 31.01 ± 0.90 μM, whereas the closely related analog Quercitrin required a higher concentration to achieve the same effect (IC50 = 38.34 ± 0.74 μM) [1].

Evidence DimensionDPPH radical scavenging IC50
Target Compound DataMyricitrin (IC50 = 31.01 ± 0.90 μM)
Comparator Or BaselineQuercitrin (IC50 = 38.34 ± 0.74 μM)
Quantified Difference~19% lower IC50 for Myricitrin (indicating higher potency)
ConditionsIn vitro DPPH free radical scavenging assay

For procurement in cosmetic or functional food applications where maximum free-radical scavenging per milligram is required, Myricitrin provides a measurably higher antioxidant yield than Quercitrin.

Target Specificity: Protein Kinase C (PKC) Inhibition for Neuropharmacology

Beyond general antioxidant effects, Myricitrin acts as an orally active inhibitor of Protein Kinase C (PKC) and nitric oxide (NO) production. It specifically prevents the activation of PKC alpha and PKC epsilon by phorbol myristate acetate (PMA), a mechanism that underpins its specific antinociceptive and anxiolytic-like actions in rodent models [1]. This specific kinase interaction differentiates Myricitrin from generic flavonoid antioxidants that lack targeted neuropharmacological binding.

Evidence DimensionTarget mechanism (PKC alpha/epsilon inhibition)
Target Compound DataMyricitrin (Active inhibitor of PMA-induced PKC activation)
Comparator Or BaselineGeneric flavonoid antioxidants (Lack specific PKC alpha/epsilon binding data)
Quantified DifferenceSpecific modulation of PKC pathways leading to measurable antinociception
ConditionsIn vivo rodent models of chemical and mechanical pain

Researchers sourcing compounds for neuropharmacology or pain-pathway modeling must utilize Myricitrin to specifically target PKC-dependent mechanisms, rather than relying on standard flavonoids.

Aqueous Formulation of Dietary Supplements

Due to its enhanced gastrointestinal stability and higher aqueous solubility compared to myricetin, Myricitrin is a highly processable precursor for liquid nutraceuticals and oral capsules targeting oxidative stress [1].

Cosmeceutical Active Ingredient Sourcing

Leveraging its low DPPH IC50 and strong free-radical scavenging capacity, Myricitrin provides measurable advantages for topical formulations designed to protect skin cells from UV-induced ROS damage, outperforming quercitrin in hydrogen-donating assays[2].

Neuropharmacological Reference Standard

As a validated PKC alpha/epsilon inhibitor, Myricitrin serves as a critical, targeted standard for in vitro and in vivo assays studying antinociception, anxiolytic pathways, and neuroinflammation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Light yellow powder or mass, Slight bayberry aroma

XLogP3

0.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

464.09547607 Da

Monoisotopic Mass

464.09547607 Da

Heavy Atom Count

33

Appearance

Solid powder

Melting Point

194-197°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5Z0ZO61WPJ

Other CAS

17912-87-7

Wikipedia

Myricitrin

Use Classification

Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

Dates

Last modified: 08-15-2023
1. Aderogba, M.A., Ndhlala, A.R., Rengasamy, K.R., et al. Antimicrobial and selected in vitro enzyme inhibitory effects of leaf extracts, flavonols and indole alkaloids isolated from Croton menyharthii Molecules 18(10), 12633-12644 (2013).
2. Shimosaki, S., Tsurunaga, Y., Itamura, H., et al. Anti-allergic effect of the flavonoid myricitrin from Myrica rubra leaf extracts in vitro and in vivo Nat. Prod. Res. 25(4), 374-380 (2011).

Explore Compound Types